Cas no 779341-19-4 (3-(3-Aminophenyl)phenol)
3-(3-Aminophenyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3'-AMINO-BIPHENYL-3-OL
- 3-(3-HYDROXYPHENYL)ANILINE
- 3-amino-3'--hydroxybiphenyl
- 3'-aminobiphenyl-3-ol
- DTXSID80654207
- 3-(3-Aminophenyl)phenol
- SCHEMBL2462229
- MFCD04117380
- BS-29492
- AKOS006295161
- CHEMBL3814649
- 779341-19-4
- [1,1'-Biphenyl]-3-ol, 3'-amino-
- 3'-Amino[1,1'-biphenyl]-3-ol
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- MDL: MFCD04117380
- Inchi: 1S/C12H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H,13H2
- InChI Key: BFTXLAFWQOHRMU-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1)C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 185.08400
- Monoisotopic Mass: 185.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.25000
- LogP: 3.22260
3-(3-Aminophenyl)phenol Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-(3-Aminophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A615855-100mg |
3-(3-Aminophenyl)phenol |
779341-19-4 | 100mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A615855-250mg |
3-(3-Aminophenyl)phenol |
779341-19-4 | 250mg |
$ 259.00 | 2023-04-19 | ||
| TRC | A615855-500mg |
3-(3-Aminophenyl)phenol |
779341-19-4 | 500mg |
$ 391.00 | 2023-04-19 | ||
| TRC | A615855-1g |
3-(3-Aminophenyl)phenol |
779341-19-4 | 1g |
$ 552.00 | 2023-04-19 | ||
| abcr | AB286058-1 g |
3'-Amino-biphenyl-3-ol |
779341-19-4 | 1g |
€382.00 | 2023-04-26 | ||
| abcr | AB286058-1g |
3'-Amino-biphenyl-3-ol; . |
779341-19-4 | 1g |
€382.00 | 2025-04-16 | ||
| A2B Chem LLC | AH51791-1g |
3-(3-Aminophenyl)phenol |
779341-19-4 | 98% | 1g |
$228.00 | 2024-04-19 | |
| A2B Chem LLC | AH51791-5g |
3-(3-Aminophenyl)phenol |
779341-19-4 | 98% | 5g |
$880.00 | 2024-04-19 | |
| Ambeed | A222316-1g |
3-(3-Aminophenyl)phenol |
779341-19-4 | 98% | 1g |
$280.0 | 2025-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742556-1g |
3'-Amino-[1,1'-biphenyl]-3-ol |
779341-19-4 | 98% | 1g |
¥2646.00 | 2024-07-28 |
3-(3-Aminophenyl)phenol Suppliers
3-(3-Aminophenyl)phenol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 3-(3-Aminophenyl)phenol
Introduction to 3-(3-Aminophenyl)phenol (CAS No. 779341-19-4)
3-(3-Aminophenyl)phenol, identified by its CAS number 779341-19-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry, material science, and industrial processes. The molecule consists of two benzene rings connected through an amine linkage, with an amino group and a hydroxyl group strategically positioned to enhance its reactivity and functional versatility.
The synthesis of 3-(3-Aminophenyl)phenol typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of the amino group at the para position relative to the hydroxyl group imparts a high degree of flexibility in further functionalization, making it a valuable intermediate in the development of more complex molecules. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions to achieve the desired structure efficiently.
In recent years, 3-(3-Aminophenyl)phenol has been studied for its pharmacological properties, particularly in the context of developing novel therapeutic agents. Its structural motif resembles that of several bioactive compounds, suggesting potential applications in drug design. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory effects. The presence of both electron-donating (amine) and electron-withdrawing (hydroxyl) groups allows for fine-tuning of physicochemical properties, which is crucial for optimizing drug-like characteristics such as solubility, bioavailability, and target binding affinity.
One notable area of research involves the use of 3-(3-Aminophenyl)phenol as a precursor in the synthesis of advanced materials. Its ability to form stable complexes with metals and other organic molecules has led to studies exploring its role in catalysis and material engineering. For example, metal-organic frameworks (MOFs) incorporating this compound have shown promise in applications ranging from gas storage to sensor technology. The versatility of its functional groups makes it an attractive candidate for designing smart materials with tailored properties.
The pharmaceutical industry has also shown interest in 3-(3-Aminophenyl)phenol due to its potential as a scaffold for drug discovery. Computational modeling studies have identified its derivatives as candidates for inhibiting key enzymes involved in metabolic pathways linked to diseases such as diabetes and cancer. By modifying the substituents on the aromatic rings, researchers can explore a wide spectrum of biological activities. Additionally, the compound’s stability under various conditions makes it suitable for formulation into pharmaceutical products, ensuring long-term efficacy.
Environmental scientists have begun investigating 3-(3-Aminophenyl)phenol for its role in green chemistry initiatives. Its reactivity allows it to participate in environmentally friendly synthetic routes, reducing reliance on hazardous reagents. Furthermore, its degradation products can be assessed for ecotoxicity, ensuring that applications involving this compound do not pose undue risks to ecosystems. This aligns with global efforts to develop sustainable chemical processes that minimize environmental impact.
The industrial applications of 3-(3-Aminophenyl)phenol extend beyond pharmaceuticals and materials science. It serves as a key intermediate in the production of dyes, pigments, and specialty chemicals. Its ability to form strong hydrogen bonds enhances its role as a crosslinking agent in polymers, contributing to improved material durability and performance. As industries continue to demand high-performance materials with specific functionalities, compounds like 3-(3-Aminophenyl)phenol will remain integral to innovation.
Future research directions for 3-(3-Aminophenyl)phenol may focus on expanding its utility in biotechnology and nanotechnology. The development of nanocarriers functionalized with this compound could revolutionize drug delivery systems by enabling targeted therapies with reduced side effects. Moreover, its potential as a ligand in coordination chemistry opens doors for creating novel catalysts that could streamline industrial chemical transformations.
In conclusion, 3-(3-Aminophenyl)phenol (CAS No. 779341-19-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structure and reactivity make it indispensable in pharmaceutical research, material science, and industrial chemistry. As advancements continue to emerge, 3-(3-Aminophenyl)phenol will undoubtedly play a pivotal role in shaping the future of chemical innovation.
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